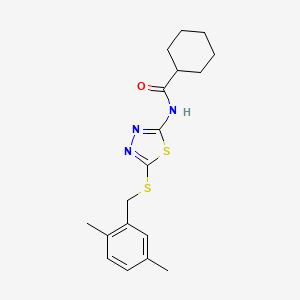

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic organic compound characterized by a thiadiazole ring substituted with a dimethylbenzylthio group and a cyclohexanecarboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps:

-

Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, thiosemicarbazide can react with cyclohexanecarboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the 1,3,4-thiadiazole ring.

-

Introduction of the Dimethylbenzylthio Group: : The thiadiazole intermediate can then be reacted with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the dimethylbenzylthio group via nucleophilic substitution.

-

Final Coupling: : The final step involves coupling the substituted thiadiazole with cyclohexanecarboxamide. This can be achieved through a condensation reaction, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : Reduction reactions can target the carbonyl group in the cyclohexanecarboxamide moiety. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

-

Substitution: : The aromatic ring in the dimethylbenzylthio group can undergo electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) or nitric acid (HNO3) can introduce new substituents.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Br2, HNO3

Major Products

Oxidation: Sulfoxides or sulfones

Reduction: Alcohols or amines

Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole scaffolds can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain thiadiazole derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species . The mechanism often involves the inhibition of essential enzymes or disruption of cellular processes in pathogens.

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. Compounds similar to N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide have been evaluated for their cytotoxic effects against various cancer cell lines. Molecular docking studies suggest that these compounds can interact with key targets involved in cancer progression, such as dihydrofolate reductase and other enzymes critical for DNA synthesis . In vitro studies have shown promising results where certain derivatives exhibited potent activity against human breast adenocarcinoma cell lines .

Agricultural Applications

Thiadiazole compounds are also explored for their potential use as agrochemicals. Their ability to act as fungicides or herbicides makes them valuable in agricultural settings. Research indicates that certain thiadiazole derivatives can inhibit fungal pathogens affecting crops, thereby enhancing plant health and yield . The structural characteristics that confer antimicrobial properties may also translate into effective agricultural applications.

Material Science Applications

In material science, the unique chemical properties of thiadiazoles allow them to be utilized in the development of novel materials. Their ability to form stable complexes with metal ions can be exploited in creating sensors or catalysts. Additionally, the incorporation of thiadiazole units into polymer matrices may enhance thermal stability and mechanical properties .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of thiadiazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized molecular docking techniques to predict binding affinities and elucidate potential mechanisms of action .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, several thiadiazole derivatives were synthesized and tested against a panel of microbial strains. Results indicated that these compounds had varying degrees of effectiveness against both bacterial and fungal pathogens. The structural features contributing to their bioactivity were analyzed through spectral data and molecular modeling techniques .

Wirkmechanismus

The mechanism by which N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In cancer cells, it may induce apoptosis by interacting with key signaling pathways and proteins involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

- N-(5-((2-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Uniqueness

Compared to similar compounds, N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of the 2,5-dimethylbenzylthio group. This substitution enhances its lipophilicity and potentially its biological activity, making it more effective in penetrating cell membranes and interacting with intracellular targets.

Biologische Aktivität

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by research findings.

Synthesis of this compound

The synthesis of this compound typically involves several steps:

- Formation of Thiourea Derivative : The reaction begins with 2,5-dimethylbenzyl chloride and thiourea.

- Cyclization : The intermediate is cyclized using hydrazine hydrate to form the thiadiazole ring.

- Acylation : The final step involves acylation with cyclohexanecarboxylic acid chloride under basic conditions.

This multi-step synthesis allows for the introduction of various functional groups that enhance the biological activity of the compound .

Antimicrobial Activity

This compound has shown significant antimicrobial properties. In studies involving agar well diffusion methods, compounds containing thiadiazole scaffolds demonstrated effectiveness against various pathogenic bacteria, particularly Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties

Research indicates that thiadiazole derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. For instance, the compound's ability to reduce inflammation was assessed using bovine serum albumin in protein denaturation assays .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Thiadiazole derivatives are known to scavenge free radicals and protect cellular components from oxidative damage .

Other Biological Activities

In addition to antimicrobial and anti-inflammatory effects, this compound has been reported to possess:

- Antihyperlipidemic properties : Reducing lipid levels in animal models.

- Analgesic effects : Providing pain relief in experimental setups.

- Anticancer potential : Inducing apoptosis in cancer cell lines .

While the precise mechanism of action for this compound remains under investigation, it is believed that the thiadiazole ring interacts with various biological targets within cells. This interaction can lead to alterations in cellular signaling pathways that mediate inflammation and microbial resistance .

Target Interactions

Thiadiazole derivatives generally target enzymes involved in inflammatory responses and microbial metabolism. For example:

- COX Enzymes : Inhibition leads to reduced prostaglandin synthesis.

- DNA/RNA Synthesis : Some derivatives may interfere with nucleic acid synthesis in pathogens .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

- Study on Antimicrobial Efficacy :

-

Anti-inflammatory Assessment :

- Objective : Test anti-inflammatory effects using protein denaturation assays.

- Method : Bovine serum albumin denaturation model.

- Results : Demonstrated significant inhibition of denaturation compared to control groups .

Eigenschaften

IUPAC Name |

N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS2/c1-12-8-9-13(2)15(10-12)11-23-18-21-20-17(24-18)19-16(22)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUZLOMTTJUPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.